molecular formula C8H12Cl2N4 B2847165 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1052543-81-3

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2847165
CAS No.: 1052543-81-3
M. Wt: 235.11
InChI Key: YKPQHXMMWLRNHY-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular weight of 162.19 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethan-1-amine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in the literature . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Physical and Chemical Properties Analysis

The physical form of this compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Triazole Derivatives and Their Biological Activities

Triazole derivatives, including structures related to "1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride", play a significant role in the development of new drugs due to their diverse biological activities. The triazoles are crucial for synthesizing new compounds with varied biological functions, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility in structural variations allows for the exploration of novel therapeutic agents (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthesis and transformation of triazole derivatives are areas of intense research, given their relevance in drug discovery and medicinal chemistry. Various synthetic routes have been explored to create 1,2,4-triazole compounds, which serve as key scaffolds in organic chemistry due to their stability and potential for diverse applications in pharmaceutical chemistry (Kaushik et al., 2019).

Environmental and Toxicological Research

While not directly related to "this compound", studies on related compounds such as paraquat dichloride (PQ) highlight the importance of understanding the environmental and toxicological impacts of chemical agents. Research into the mechanisms of lung toxicity and clinical features of PQ poisoning underscores the critical need for safety and environmental impact assessments in the development and application of chemical substances (Dinis-Oliveira et al., 2008).

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;;/h2-6H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQHXMMWLRNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-81-3
Record name 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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